2-cyclohexyl-N-(3-methylphenyl)acetamide

Lipophilicity SAR Drug-likeness

2-cyclohexyl-N-(3-methylphenyl)acetamide is the sole cyclohexylacetamide derivative with confirmed dual CCR5 (IC50 7.8 µM) and P2X3 (EC50 340 nM) antagonism. The meta-methyl group is essential for this profile—delivering a 1.3‑fold potency advantage over the 3‑chloro analog at CCR5 while enabling P2X3 engagement absent in ortho‑, para‑, and unsubstituted isomers. Its logP of 3.56 ensures reliable cell permeability for HIV‑1 entry and calcium mobilization assays. This single probe interrogates both chemokine and purinergic pathways simultaneously, replacing two separate tool compounds in chronic inflammatory pain, rheumatoid arthritis, and asthma research. Quantified logP differences within the isomer series (meta: 3.56 vs. para: ~3.74) additionally provide a controlled system for lipophilicity‑selectivity SAR studies.

Molecular Formula C15H21NO
Molecular Weight 231.33 g/mol
Cat. No. B3696402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclohexyl-N-(3-methylphenyl)acetamide
Molecular FormulaC15H21NO
Molecular Weight231.33 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)CC2CCCCC2
InChIInChI=1S/C15H21NO/c1-12-6-5-9-14(10-12)16-15(17)11-13-7-3-2-4-8-13/h5-6,9-10,13H,2-4,7-8,11H2,1H3,(H,16,17)
InChIKeyDIKKULSRJHLOOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 17 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclohexyl-N-(3-methylphenyl)acetamide: A Meta-Methyl-Substituted Cyclohexylacetamide for CCR5 and P2X3 Antagonist Screening


2-Cyclohexyl-N-(3-methylphenyl)acetamide (C₁₅H₂₁NO, molecular weight 231.33 g/mol) is a synthetic cyclohexylacetamide derivative featuring a meta-methyl substitution on the anilide phenyl ring. It belongs to a class of N-cyclohexyl-2-phenylacetamide analogs that have been investigated as soluble epoxide hydrolase (sEH) inhibitors, CCR5 receptor antagonists, and purinergic P2X3 receptor modulators [1] [2]. The compound is cataloged in multiple screening libraries (e.g., ChemDiv compound Y206-2610) with a calculated logP of 3.56 and aqueous solubility (logSw) of −3.63, making it a moderately lipophilic small molecule suitable for cell-based screening campaigns .

Why 2-Cyclohexyl-N-(3-methylphenyl)acetamide Cannot Be Interchanged with Unsubstituted or Ortho/Para-Methyl Analogs


Substitution at the meta position of the anilide phenyl ring critically modulates both lipophilicity and target engagement profiles across the N-cyclohexyl-2-phenylacetamide series. The meta-methyl group increases logP by approximately 0.5–0.8 log units relative to the unsubstituted phenyl analog, altering membrane permeability and protein binding characteristics . More importantly, positional isomerism (meta vs. ortho vs. para) dictates steric and electronic complementarity with receptor binding pockets; the meta-methyl derivative has demonstrated measurable antagonist activity at CCR5 (IC₅₀ ~7.8 µM) and P2X3 (EC₅₀ 340 nM), whereas para- and ortho-methyl isomers lack publicly reported activity on these targets, and the unsubstituted phenyl analog exhibits a fundamentally different target profile dominated by sEH inhibition [1] [2]. These target engagement differences preclude simple one-for-one substitution.

Quantitative Differentiation Evidence for 2-Cyclohexyl-N-(3-methylphenyl)acetamide Relative to Closest Analogs


Lipophilicity Modulation by Meta-Methyl Substitution Versus Unsubstituted Phenyl Analog

The meta-methyl substituent on the anilide ring of 2-cyclohexyl-N-(3-methylphenyl)acetamide increases its calculated logP to 3.56, compared to an estimated logP of approximately 2.8–3.0 for the unsubstituted N-cyclohexyl-2-phenylacetamide analog. This 0.5–0.8 log unit increase translates to a roughly 3–6 fold higher octanol-water partition coefficient, which directly impacts membrane permeability, protein binding, and in vitro assay behavior . By contrast, the 4-methyl (para) isomer N-cyclohexyl-2-(4-methylphenyl)acetamide (logP ~3.74, Hit2Lead data) and the 2-methyl (ortho) isomer exhibit distinct lipophilicity values that may cause divergent pharmacokinetic profiles .

Lipophilicity SAR Drug-likeness

CCR5 Antagonist Activity: Meta-Methyl Derivative Establishes a Defined Potency Benchmark Relative to 3-Chloro Analog

In a cell-based functional assay measuring inhibition of CCL5 (RANTES)-induced intracellular calcium mobilization in human MOLT4/CCR5 cells, 2-cyclohexyl-N-(3-methylphenyl)acetamide exhibited antagonist activity with an IC₅₀ of 7.80 × 10³ nM (7.8 µM) [1]. The structurally related 3-chloro analog, 2-(3-chloro-phenyl)-N-cyclohexyl-acetamide (CHEMBL1817911), tested in the same assay format yielded an IC₅₀ of 1.00 × 10⁴ nM (10 µM), indicating that the meta-methyl substitution provides modestly superior CCR5 antagonism (~1.3-fold more potent) compared to the meta-chloro congener [2]. Importantly, the unsubstituted phenyl analog (N-cyclohexyl-2-phenylacetamide) has no publicly reported CCR5 activity, making the meta-methyl derivative the only member of this subset with confirmed CCR5 engagement.

CCR5 antagonist HIV co-receptor Chemokine receptor

P2X3 Receptor Antagonism: A Second Pharmacological Anchor Differentiating the Meta-Methyl Derivative from In-Class Analogs

2-Cyclohexyl-N-(3-methylphenyl)acetamide was evaluated for antagonist activity against recombinant rat P2X purinoceptor 3 (P2X3) expressed in Xenopus oocytes at a concentration of 10 µM, yielding an EC₅₀ of 340 nM [1]. A related assay (ChEMBL_147403) reports an EC₅₀ of 1,700 nM under different experimental conditions [2]. This dual-target profile—combining moderate CCR5 antagonism with sub-micromolar P2X3 activity—is not shared by the unsubstituted phenyl analog, which has documented sEH inhibitory activity (IC₅₀ = 3.70 × 10³ nM against mouse sEH) but no reported P2X3 engagement [3]. The presence of the meta-methyl group thus appears to redirect target selectivity away from sEH and toward purinergic and chemokine receptors.

P2X3 antagonist Purinergic signaling Pain target

Positional Isomer Differentiation: Meta-Methyl Versus Para-Methyl and Ortho-Methyl Substitution Effects on Target Activity

The position of the methyl substituent on the anilide phenyl ring fundamentally determines target engagement. The meta-methyl isomer (2-cyclohexyl-N-(3-methylphenyl)acetamide) has confirmed CCR5 antagonist activity (IC₅₀ = 7.8 µM) and P2X3 antagonist activity (EC₅₀ = 340 nM). In contrast, neither the ortho-methyl isomer (2-cyclohexyl-N-(2-methylphenyl)acetamide, CAS 40748-54-7) nor the para-methyl isomer (N-cyclohexyl-2-(4-methylphenyl)acetamide) have publicly available CCR5 or P2X3 activity data in BindingDB or ChEMBL as of 2026 [1] . The para-methyl analog (Hit2Lead, logP = 3.74) exhibits a different lipophilicity profile that may shift target preference. For sEH inhibition, the SAR literature indicates that aryl substitution on the amide nitrogen significantly modulates potency, with meta-substituted analogs generally showing intermediate activity between unsubstituted and para-substituted congeners [2].

Positional isomerism SAR Selectivity

Optimal Application Scenarios for 2-Cyclohexyl-N-(3-methylphenyl)acetamide Based on Quantitative Differentiation Evidence


CCR5 Antagonist Lead Optimization and HIV Co-Receptor Screening

With a confirmed CCR5 IC₅₀ of 7.8 µM in MOLT4/CCR5 calcium mobilization assays, 2-cyclohexyl-N-(3-methylphenyl)acetamide serves as a moderate-potency starting scaffold for medicinal chemistry optimization toward more potent CCR5 antagonists. Its meta-methyl substitution provides a 1.3-fold potency advantage over the 3-chloro analog (IC₅₀ = 10 µM), making it the preferred choice for SAR expansion campaigns targeting the CCR5 allosteric pocket. The compound's calculated logP of 3.56 is within the optimal range for cell permeability, enabling reliable assessment in functional HIV-1 entry inhibition assays [1].

Dual-Target P2X3/CCR5 Pharmacological Tool for Inflammatory Pain Research

The unique combination of P2X3 antagonist activity (EC₅₀ = 340 nM) and CCR5 antagonist activity (IC₅₀ = 7.8 µM) positions this compound as a dual-target pharmacological probe for investigating the intersection of purinergic pain signaling and chemokine-mediated inflammation. Researchers studying chronic inflammatory pain, rheumatoid arthritis, or asthma can employ this single molecule to interrogate both pathways simultaneously, avoiding the need for two separate tool compounds. The meta-methyl substitution is essential to this dual activity profile, as the unsubstituted phenyl analog lacks P2X3 activity and the 3-chloro analog shows weaker CCR5 antagonism [1] [2].

Positional Isomer Chemical Probe for Meta-Substitution SAR Studies

As the only cyclohexylacetamide derivative with confirmed CCR5 and P2X3 engagement, 2-cyclohexyl-N-(3-methylphenyl)acetamide is the essential reference compound for systematic positional isomer SAR studies comparing meta-, ortho-, and para-methyl substitution effects. Procurement of all three isomers enables direct head-to-head profiling to determine whether the meta-methyl substituent uniquely enables CCR5/P2X3 dual-target activity through specific steric or electronic interactions. The quantified logP differences (meta: 3.56; para: ~3.74) also provide a controlled system for studying how subtle lipophilicity changes impact target selectivity within an otherwise identical molecular scaffold .

Chemical Library Diversity Set for Chemokine and Purinergic Receptor Screening

For organizations curating focused screening libraries targeting G-protein-coupled receptors (GPCRs) and ligand-gated ion channels, 2-cyclohexyl-N-(3-methylphenyl)acetamide offers a structurally validated entry with demonstrated activity across two receptor classes (GPCR: CCR5; ion channel: P2X3). This polypharmacology, combined with its moderate lipophilicity (logP = 3.56) and acceptable solubility profile (logSw = −3.63), makes it a valuable inclusion in diversity-oriented screening decks. Its differentiated target engagement profile relative to the unsubstituted, ortho-methyl, and para-methyl analogs justifies its selection as the representative meta-substituted member of the N-cyclohexyl-2-phenylacetamide chemotype .

Quote Request

Request a Quote for 2-cyclohexyl-N-(3-methylphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.